4-chloro-1H-pyrrolo[3,2-c]pyridine
Description
Contextualization within Pyrrolo[3,2-c]pyridine Chemical Space
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds formed by the fusion of a pyrrole (B145914) and a pyridine (B92270) ring. There are six possible isomers of pyrrolopyridine, and the [3,2-c] fusion pattern is of particular interest due to its presence in various biologically active molecules. mdpi.com The broader pyrrolo[3,2-c]pyridine chemical space is rich with compounds that exhibit a wide range of pharmacological activities. mdpi.com For instance, derivatives of this scaffold have been investigated for their potential as anticancer agents. nih.govsemanticscholar.org Specifically, some have been designed as colchicine-binding site inhibitors, which can disrupt microtubule dynamics, a key process in cell division, thereby showing potent antitumor activities. nih.govsemanticscholar.org Furthermore, other derivatives have been identified as inhibitors of FMS kinase, suggesting their potential in the development of treatments for cancer and arthritis. mdpi.comnih.govnih.gov
Historical Development and Synthetic Evolution of Related Scaffolds
The synthesis of the pyrrolo[3,2-c]pyridine core has evolved over the years, with various methods being developed to construct this important heterocyclic system. Early synthetic strategies often involved multi-step processes. More recent advancements have focused on developing more efficient and versatile synthetic routes. For example, one modern approach involves a one-pot reaction that utilizes a key intermediate to construct the bicyclic scaffold. nih.gov The synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine itself can be achieved from its corresponding pyrrolopyridinone precursor through a chlorination reaction. This transformation is a critical step that introduces the reactive chlorine atom, paving the way for further derivatization.
Overview of Research Trajectories for this compound as a Synthetic Intermediate and Bioactive Scaffold
The primary research trajectory for this compound is its application as a versatile synthetic intermediate. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the construction of more complex molecules. This has led to the development of various derivatives, such as this compound-2-carboxamide and this compound-2-carbonitrile, which are themselves valuable intermediates in drug discovery programs. bldpharm.combldpharm.com
While often utilized as a building block, the inherent biological potential of the this compound scaffold itself is an area of growing interest. The electronic properties conferred by the chlorine atom can influence the binding of the molecule to biological targets. Research into the bioactivity of its derivatives has shown significant promise. For example, compounds derived from this scaffold have demonstrated potent inhibitory activity against various kinases, which are crucial targets in oncology. nih.gov The development of new 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization further highlights the therapeutic potential of this chemical class in cancer treatment. nih.govsemanticscholar.org
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | sigmaaldrich.com |
| Molecular Weight | 152.58 g/mol | sigmaaldrich.com |
| CAS Number | 60290-21-3 | sigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRAFQOJLPCUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556066 | |
| Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60290-21-3 | |
| Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Chloro 1h Pyrrolo 3,2 C Pyridine and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For 4-chloro-1H-pyrrolo[3,2-c]pyridine, a primary disconnection can be made at the C4-Cl bond, suggesting a late-stage chlorination of the 1H-pyrrolo[3,2-c]pyridine core. This approach allows for the synthesis of various 4-substituted analogs from a common intermediate.
Another key disconnection involves breaking the pyrrole (B145914) ring, typically between the N1-C2 and C3-C3a bonds. This leads back to a substituted pyridine (B92270) precursor, which can be further simplified. A common strategy involves starting with a suitably substituted pyridine and constructing the pyrrole ring onto it. For instance, a 4-chloropyridine (B1293800) derivative bearing a functional group at the 3-position that can be elaborated into the pyrrole ring is a viable starting point.
Classical and Contemporary Approaches to the Pyrrolo[3,2-c]pyridine Core Formation
The construction of the pyrrolo[3,2-c]pyridine skeleton is a critical step in the synthesis of the target molecule. Various methods, ranging from classical ring-closing reactions to modern transition-metal-catalyzed cyclizations, have been developed.
Ring-Closing Strategies and Heterocycle Annulation
Traditional methods for forming the pyrrole ring fused to a pyridine core often involve condensation and cyclization reactions. One common approach starts with a substituted pyridine. For example, a 3-amino-4-chloropyridine (B21944) derivative can be reacted with a two-carbon synthon to construct the pyrrole ring.
A notable synthesis of a related pyrrolo[3,2-c]pyridine system involves the reaction of 2-bromo-5-methylpyridine-1-oxide, which is first nitrated and then reacted with N,N-dimethylformamide dimethyl acetal. The resulting intermediate undergoes reductive cyclization with iron powder in acetic acid to form the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.govsemanticscholar.org This bromo-substituted intermediate can then be a versatile precursor for further functionalization.
Palladium-Catalyzed Cyclizations in Pyrrolo[3,2-c]pyridine Synthesis
Palladium-catalyzed reactions have emerged as powerful tools in heterocyclic synthesis, offering mild reaction conditions and high efficiency. Intramolecular C-H arylation is a prominent strategy for constructing fused ring systems. beilstein-journals.org For the synthesis of pyrrolo[3,2-c]pyridines, a palladium catalyst can facilitate the cyclization of a suitably functionalized pyridine precursor. For instance, an N-aryl-substituted pyridinecarboxamide can undergo intramolecular C-H arylation to form a fused lactam, which can then be further manipulated to yield the desired pyrrolo[3,2-c]pyridine skeleton. beilstein-journals.org
Furthermore, palladium catalysts are instrumental in cross-coupling reactions to build complexity on the pyrrolo[3,2-c]pyridine core. For example, a bromo-substituted pyrrolo[3,2-c]pyridine can undergo Suzuki coupling with various boronic acids to introduce aryl or heteroaryl groups at the 6-position. nih.gov
Functionalization Strategies for the 4-chloro Moiety
The 4-chloro substituent is a key feature of the target molecule and serves as a handle for further synthetic modifications. Its introduction and subsequent reactions are crucial for creating a diverse range of derivatives.
Halogenation and Dehalogenation Methodologies
Direct chlorination of the 1H-pyrrolo[3,2-c]pyridine core at the 4-position can be challenging due to the potential for reaction at multiple sites. A more controlled approach involves the synthesis of a precursor with a hydroxyl group at the 4-position, which can then be converted to the chloride. For instance, a 4-hydroxy-1H-pyrrolo[3,2-c]pyridine can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to furnish the desired 4-chloro derivative. This strategy is analogous to the conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. google.com
The halogenation of pyrrole itself and its simple derivatives is well-documented, often leading to polyhalogenated products. acs.org Therefore, regioselective chlorination requires careful control of reaction conditions or the use of directing groups.
Directed Ortho-Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org While direct application to the pyrrolo[3,2-c]pyridine system to introduce a chlorine atom at the 4-position is not explicitly detailed in the provided context, the principles of DoM on pyridine rings are well-established. researchgate.netharvard.eduresearchgate.net
For a pyrrolo[3,2-c]pyridine, a suitable directing group on the pyridine or pyrrole ring could potentially direct metalation to the C4 position. Subsequent quenching of the resulting organometallic species with an electrophilic chlorine source (e.g., N-chlorosuccinimide) would install the desired chloro substituent. The choice of the directing group and the organolithium base is critical to avoid side reactions, such as addition to the pyridine ring. harvard.edu
Optimization of Synthetic Pathways and Green Chemistry Considerations
The optimization of synthetic routes for this compound and its key precursor, 1H-pyrrolo[3,2-c]pyridin-4(5H)-one, focuses on improving yields, reducing reaction times, and minimizing the use of hazardous reagents. Concurrently, green chemistry principles are being integrated to develop more sustainable processes.
A foundational method for synthesizing this compound involves the chlorination of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one. Traditional methods for this conversion have utilized reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). Research has demonstrated that heating a mixture of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one with phosphorus oxychloride in a sealed tube at 130°C for 1.5 hours can yield the desired product.
Optimization of this chlorination step can be approached by exploring different chlorinating agents and reaction conditions. For instance, in the broader synthesis of chloropyridines, methods have been developed using phosphorus oxychloride in solvents like dichloromethane (B109758) at lower temperatures (70-75°C), which could present a milder alternative. patsnap.com
The synthesis of the azaindole core itself offers significant opportunities for optimization and the application of green chemistry. Many classical indole (B1671886) formation methods are often inefficient when applied to azaindoles due to the electron-deficient nature of the pyridine ring. Modern approaches have focused on metal-catalyzed cross-coupling reactions and C-H activation.
Palladium-catalyzed reactions, such as the Sonogashira coupling, have been optimized for azaindole synthesis. nih.gov For example, the coupling of amino-halopyridines with terminal alkynes followed by cyclization is a common strategy. nih.gov Optimization of these processes involves screening different palladium catalysts (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄), copper co-catalysts (e.g., CuI), bases (e.g., Et₃N), and solvents (e.g., DMF, THF). nih.govorganic-chemistry.org The use of microwave irradiation has also been shown to accelerate copper-mediated cyclization steps. nih.gov
From a green chemistry perspective, the development of metal-free synthesis is highly desirable. For instance, a metal-free cycloisomerization has been reported for the synthesis of a nitro-substituted 7-azaindole (B17877), offering a safer and more economical route.
The choice of solvent is a critical aspect of green chemistry. Efforts to replace hazardous solvents with more environmentally benign alternatives are ongoing. For some azaindole syntheses, water has been successfully used as a solvent, which is a significant improvement over traditional organic solvents. nih.gov Furthermore, one-pot procedures, where multiple reaction steps are carried out in the same vessel, are being developed to reduce waste and improve efficiency. google.com For example, a one-pot process for N-alkylazaindoles involving a copper-free Sonogashira alkynylation and a base-mediated indolization has been described in the literature.
Another green approach involves the use of recyclable catalysts. For the synthesis of related heterocyclic compounds, ionic liquids have been employed as both the solvent and a recyclable catalyst, demonstrating high yields over multiple cycles.
The table below summarizes various reaction conditions for the synthesis of azaindole precursors, highlighting the parameters that can be optimized.
| Precursor/Target | Starting Materials | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |
| This compound | 1H-pyrrolo[3,2-c]pyridin-4(5H)-one | Phosphorus oxychloride, Phosphorus pentachloride | - | 130°C | 37% | |
| This compound | 1H-pyrrolo[3,2-c]pyridin-4(5H)-one | Phosphorus oxychloride | - | 130°C | 40% | |
| 2-substituted 7-azaindoles | 2-amino-3-iodopyridine, alkynes | Pd(PPh₃)₄, CuI, K₂CO₃ | Toluene | 65°C | High | organic-chemistry.org |
| 5-nitro-7-azaindole | 2-amino-3-iodo-5-nitropyridine, TMSA | PdCl₂(PPh₃)₂, CuI | THF/DMA | RT-60°C | - | nih.gov |
| 7-azaindoles | Amino-halopyridines, alkynes | CuI/Pd(PPh₃)₄, TFA, TFAA | MeCN | Reflux | Good | nih.gov |
Chemical Reactivity and Derivatization Strategies of 4 Chloro 1h Pyrrolo 3,2 C Pyridine
Nucleophilic Aromatic Substitution Reactions at the C-4 Position
The chlorine atom at the C-4 position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction.
Amination and Alkoxylation Transformations
The displacement of the C-4 chloro group by nitrogen and oxygen nucleophiles is a common strategy to introduce diverse functionalities.
Amination: The reaction of 4-chloro-1H-pyrrolo[3,2-c]pyridine with various primary and secondary amines leads to the formation of the corresponding 4-amino-1H-pyrrolo[3,2-c]pyridine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated. While specific studies on the amination of this compound are not extensively documented in publicly available literature, the amination of the isomeric 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been studied, providing insights into the potential reactivity. For instance, hydrochloric acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines has been shown to proceed effectively in water, suggesting that similar conditions could be applicable to this compound. nih.gov The choice of solvent and base is crucial to minimize side reactions, such as hydrolysis. nih.gov
Alkoxylation: The chloro group at the C-4 position can also be displaced by alkoxides to yield 4-alkoxy-1H-pyrrolo[3,2-c]pyridine derivatives. These reactions are typically performed by treating the chloro-substituted precursor with a sodium or potassium alkoxide in an appropriate solvent.
Carbon-Carbon Bond Formation via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, and the C-4 position of this compound is a suitable handle for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-substituted pyridine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. While direct Suzuki-Miyaura coupling on this compound is not extensively reported, studies on related systems demonstrate the feasibility of this transformation. For instance, the Suzuki-Miyaura coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with various substituted phenylboronic acids has been successfully achieved using Pd(PPh3)4 as the catalyst and K2CO3 as the base in a 1,4-dioxane/water mixture under microwave irradiation. nih.gov This suggests that similar conditions could be adapted for the C-4 chloro analogue. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with nitrogen-containing heterocycles which can sometimes inhibit the catalyst. organic-chemistry.orgnih.gov
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. libretexts.orgwikipedia.org This reaction would allow for the introduction of alkynyl moieties at the C-4 position of the 1H-pyrrolo[3,2-c]pyridine core, leading to the synthesis of 4-alkynyl-1H-pyrrolo[3,2-c]pyridine derivatives. The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent in some cases. wikipedia.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org This reaction could be employed to introduce alkenyl groups at the C-4 position of this compound. The reaction is typically carried out in the presence of a base and a palladium catalyst. wikipedia.org
Electrophilic and Nucleophilic Reactivity of the Pyrrole (B145914) Nitrogen (N-1)
The nitrogen atom of the pyrrole ring (N-1) possesses a lone pair of electrons and can act as a nucleophile, allowing for the introduction of various substituents.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The pyrrole nitrogen can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, especially in related heterocyclic systems. For instance, in the N-alkylation of indazoles, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation. researchgate.net Similar strategies could be explored for the selective N-alkylation of this compound.
N-Acylation: Acyl groups can be introduced at the pyrrole nitrogen by reaction with acylating agents like acyl chlorides or anhydrides. This reaction is often performed in the presence of a base to scavenge the acid byproduct. N-acylation can serve to protect the pyrrole nitrogen or to introduce functional groups that modulate the biological activity of the molecule.
Regioselective Functionalization of the Pyrrole Ring
The pyrrole ring is generally more susceptible to electrophilic substitution than the pyridine ring. The electron-rich nature of the pyrrole ring directs electrophiles to the C-2 and C-3 positions. The directing effect of the fused pyridine ring and the chloro-substituent would influence the regioselectivity of such reactions. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, bromination of pyrrole typically occurs readily, and similar reactivity could be expected for the pyrrole ring in this fused system, likely at the C-2 or C-3 position. acs.org
Reactivity of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. Quaternization of the pyridine nitrogen with alkyl halides can lead to the formation of pyridinium (B92312) salts. srce.hr This modification can significantly alter the electronic properties and solubility of the molecule, which can be useful for biological applications. rsc.org Additionally, the pyridine nitrogen can be oxidized to form an N-oxide, which can further influence the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack.
N-Oxidation and N-Quaternization Strategies
The pyrrolo[3,2-c]pyridine scaffold contains two nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N5). The pyridine nitrogen is generally more basic and susceptible to electrophilic attack, making it the primary site for N-oxidation and N-quaternization.
N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide is a common strategy to modify the electronic properties of the ring, increasing its susceptibility to both nucleophilic and electrophilic substitution. In the synthesis of related pyrrolo[3,2-c]pyridine derivatives, a precursor, 2-bromo-5-methylpyridine (B20793), is first oxidized to 2-bromo-5-methylpyridine-1-oxide using an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA). nih.govsemanticscholar.org This N-oxide is then subjected to nitration before the formation of the pyrrole ring. nih.govsemanticscholar.org This demonstrates the viability of N-oxidation on a precursor, a key step for further functionalization.
Modern, more efficient methods for N-oxidation have been developed. For instance, a continuous flow microreactor using hydrogen peroxide (H₂O₂) and a titanium silicalite (TS-1) catalyst has been shown to be effective for the N-oxidation of a wide range of pyridine derivatives. organic-chemistry.org This approach is noted for its high yield, safety, and environmental benefits compared to traditional batch reactor methods. organic-chemistry.org
N-Quaternization: The reaction of the pyridine nitrogen with alkyl halides or other electrophiles leads to the formation of quaternary pyridinium salts. This modification introduces a permanent positive charge, significantly altering the molecule's solubility and biological interaction capabilities. While specific examples for this compound are not extensively documented in the reviewed literature, the principles of pyridine quaternization are well-established. The reaction typically involves treating the pyridine derivative with an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable solvent. The reactivity would be influenced by the electronic nature of the substituents on the ring system.
Metalation and Directed Functionalization of the Pyrrolo[3,2-c]pyridine System
The functionalization of the this compound core can be achieved through various metal-catalyzed reactions. The presence of the chloro-substituent provides a handle for cross-coupling reactions, while the N-H group of the pyrrole and various C-H bonds offer sites for directed metalation and subsequent functionalization.
Transition metal-catalyzed C–H functionalization is a powerful tool for modifying heterocyclic systems. rsc.orgacs.org For the pyrrolo[3,2-c]pyridine scaffold, functionalization has been demonstrated through Suzuki cross-coupling reactions. In one synthetic pathway, 6-bromo-1H-pyrrolo[3,2-c]pyridine is first N-arylated and then coupled with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield 6-aryl-substituted derivatives. nih.govsemanticscholar.org This highlights the reactivity of a halogen at the 6-position, suggesting that the chlorine at the 4-position of the title compound could similarly be used for such cross-coupling reactions, allowing for the introduction of diverse substituents.
The table below summarizes the conditions used for the Suzuki cross-coupling reaction on a related derivative.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|---|
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 °C, 26 min (Microwave) | 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | nih.gov |
Direct metalation, typically using strong organolithium bases, is another key strategy. For azaindoles, deprotonation usually occurs at the N1 position first. Subsequent C-H metalation can be directed by the existing heteroatoms. The most acidic C-H protons in the 1H-pyrrolo[3,2-c]pyridine system, after the N-H proton, are generally those on the pyrrole ring.
Rearrangement Reactions and Tautomeric Equilibria of this compound Derivatives
Rearrangement Reactions: Rearrangement reactions can provide pathways to novel heterocyclic structures. An interesting example involves the transformation of a related isomer to the pyrrolo[3,2-c]pyridine core. The fusion of 4-chloropyrrolo[2,3-b]pyridine with certain nitroanilines has been reported to yield 1-aryl-4-aminopyrrolo[3,2-c]pyridine salts following a ring rearrangement. nih.gov This type of transformation, where one heterocyclic system rearranges into a more stable or synthetically useful isomer, is a valuable tool in chemical synthesis.
Tautomeric Equilibria: this compound can exist in different tautomeric forms due to the migration of a proton. The position of the pyrrole proton is not fixed and can potentially reside on the pyridine nitrogen, leading to different isomers. The primary tautomeric forms for the unsubstituted pyrrolo[3,2-c]pyridine core are the 1H, 5H, and the less common 7H tautomers.
| Tautomer Name | Description | Relative Stability (General) |
|---|---|---|
| 1H-pyrrolo[3,2-c]pyridine | Proton on the pyrrole nitrogen (N1). This form maintains the aromaticity of both the pyridine and pyrrole rings. | Generally the most stable tautomer. |
| 5H-pyrrolo[3,2-c]pyridine | Proton on the pyridine nitrogen (N5). This creates a non-aromatic pyridinone-like structure. | Less stable than the 1H form. |
| 7H-pyrrolo[3,2-c]pyridine | Proton on the C7 carbon. This disrupts the aromaticity of the pyridine ring. | Generally the least stable tautomer. |
Advanced Spectroscopic and Chromatographic Techniques for Mechanistic Elucidation and Purity Assessment
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 4-chloro-1H-pyrrolo[3,2-c]pyridine and its derivatives. It provides highly accurate mass measurements, which are crucial for confirming the elemental composition of the target molecule and identifying byproducts in a reaction mixture.
In the synthesis of various derivatives of 1H-pyrrolo[3,2-c]pyridine, HRMS, particularly with Electrospray Ionization (ESI), is routinely used to confirm the mass of the synthesized compounds. For instance, in the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, HRMS is used to verify the calculated mass of the protonated molecule [M+H]⁺. This technique is sensitive enough to distinguish between compounds with very similar molecular weights, ensuring the correct product has been formed. The Agilent Accurate-Mass Q-TOF 6530 instrument is an example of the technology employed for these analyses. nih.govsemanticscholar.org
Table 1: HRMS Data for select 1H-pyrrolo[3,2-c]pyridine Derivatives nih.gov
| Compound | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 361.1552 | 361.1556 |
| 6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 391.1658 | 391.1654 |
| 6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 379.1458 | 379.1456 |
| 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 395.1162 | 395.1164 |
| 6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 405.1814 | 405.1815 |
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, multi-dimensional NMR techniques are essential for unambiguously assigning these signals and understanding the molecule's complex structure. ipb.pt
Heteronuclear Correlation Spectroscopy (e.g., HMQC, HSQC, HMBC)
Heteronuclear correlation experiments are vital for establishing the connectivity within the this compound scaffold.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. This allows for the direct assignment of a proton signal to its attached carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects longer-range couplings between ¹H and ¹³C nuclei, typically over two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments identified by other NMR experiments. For instance, an HMBC spectrum could show a correlation between the proton on the pyrrole (B145914) ring and the carbon atoms in the pyridine (B92270) ring, confirming the fusion of the two rings. The use of HMBC is crucial in confirming the structure of complex derivatives. researchgate.netrsc.org
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Polymorph Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to identify different polymorphic forms.
Infrared (IR) Spectroscopy: The IR spectrum of a molecule reveals the characteristic vibrational frequencies of its bonds. For this compound, one would expect to see characteristic peaks for:
N-H stretching of the pyrrole ring.
C-H stretching of the aromatic rings.
C=C and C=N stretching vibrations within the heterocyclic system.
C-Cl stretching.
IR spectroscopy is often used as a quick and reliable method to confirm the presence of key functional groups in synthesized intermediates and final products. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be a powerful tool for studying the lattice vibrations of crystalline solids, making it useful for identifying and distinguishing between different polymorphs of this compound.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise three-dimensional arrangement of atoms in the solid state. This includes bond lengths, bond angles, and torsional angles.
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. This information is crucial for understanding the physical properties of the solid material. While specific X-ray crystallographic data for this compound was not found in the provided search results, it is a standard technique for the definitive structural confirmation of such compounds and their derivatives. acs.orgresearchgate.net
Chromatographic Methodologies for Isolation, Purification, and Purity Profiling (e.g., HPLC, GC-MS, SFC)
Chromatographic techniques are essential for the isolation, purification, and assessment of the purity of this compound.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the purification of this compound and for determining its purity. By selecting the appropriate stationary and mobile phases, it is possible to separate the target compound from starting materials, reagents, and byproducts. The purity is typically assessed by the area percentage of the main peak in the chromatogram. bldpharm.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity analysis, particularly for volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for their identification.
Supercritical Fluid Chromatography (SFC) is a less common but powerful technique that uses a supercritical fluid as the mobile phase. It can be particularly useful for the purification of chiral compounds and can offer advantages in terms of speed and reduced solvent consumption compared to HPLC.
In the synthesis of derivatives, Thin Layer Chromatography (TLC) is often used to monitor the progress of a reaction before the final product is purified by column chromatography and its purity confirmed by HPLC or GC-MS. semanticscholar.org
Pharmacological and Biological Investigations of 4 Chloro 1h Pyrrolo 3,2 C Pyridine Based Compounds
Identification of Biological Targets and Pathways
The versatility of the 4-chloro-1H-pyrrolo[3,2-c]pyridine core has enabled its derivatives to interact with a variety of biological targets, leading to the modulation of key cellular pathways implicated in several diseases.
Enzyme Inhibition Studies (e.g., Kinase Inhibition, Phosphodiesterase Modulation)
Derivatives of this compound have shown significant promise as enzyme inhibitors, particularly in the realm of protein kinases.
One notable area of investigation has been the development of FMS kinase inhibitors . nih.gov A series of 4-benzamidopyrrolo[3,2-c]pyridine derivatives demonstrated potent inhibitory activity against FMS kinase, an enzyme implicated in inflammatory disorders and certain cancers. nih.gov Notably, compound 1r emerged as a highly potent and selective FMS kinase inhibitor with an IC50 value of 30 nM, which was 3.2 times more potent than the lead compound, KIST101029. nih.gov This enhanced potency suggests that compound 1r could be a promising candidate for the development of anti-arthritic and anticancer drugs. nih.gov
Another significant target for these compounds is Leucine-Rich Repeat Kinase 2 (LRRK2) , a protein kinase linked to Parkinson's disease. A 1-deaza analogue of a pyrrolo[2,3-d]pyrimidine-based LRRK2 inhibitor, the pyrrolo[3,2-c]pyridine 24 , was synthesized from this compound and exhibited a high affinity for the G2019S mutant of LRRK2, with a calculated Ki of 2 nM. acs.org This demonstrates that the pyrrolo[3,2-c]pyridine scaffold can be effectively utilized to design potent LRRK2 inhibitors. acs.org
Furthermore, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as tubulin polymerization inhibitors . nih.govtandfonline.com These compounds act as colchicine-binding site inhibitors, disrupting microtubule dynamics, which is a key process in cell division. nih.gov This makes them attractive candidates for anticancer drug development.
Receptor Binding Assays and Ligand-Receptor Interactions
While much of the research has focused on enzyme inhibition, the structural framework of this compound derivatives also allows for interactions with various receptors. For instance, molecular modeling studies of the tubulin-inhibiting 1H-pyrrolo[3,2-c]pyridine derivatives have shown that they can form hydrogen bonds with key residues in the colchicine (B1669291) binding site of tubulin, such as Thrα179 and Asnβ349. nih.govresearchgate.net This interaction is crucial for their ability to disrupt microtubule formation.
Cellular Assays and Mechanistic Studies of Biological Activity
The biological effects of this compound-based compounds have been extensively studied in various cellular models, providing insights into their mechanisms of action.
Cell Proliferation and Apoptosis Induction Mechanisms
A significant body of research has focused on the antiproliferative activities of these compounds against various cancer cell lines. A series of 1H-pyrrolo[3,2-c]pyridine derivatives displayed moderate to excellent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. nih.govtandfonline.com
The most potent compound in this series, 10t , exhibited IC50 values ranging from 0.12 to 0.21 μM against these cell lines. nih.govtandfonline.com Further mechanistic studies revealed that compound 10t induces cell cycle arrest at the G2/M phase and promotes apoptosis in a dose-dependent manner. nih.govresearchgate.net This is a direct consequence of its ability to inhibit tubulin polymerization, which disrupts the mitotic spindle and triggers the apoptotic cascade. nih.gov Immunostaining assays confirmed that compound 10t significantly disrupted tubulin microtubule dynamics at a concentration of 0.12 μM. researchgate.netsemanticscholar.org
Similarly, the FMS kinase inhibitor 1r showed strong potency against ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM. nih.gov Its selectivity index towards cancer cells over normal fibroblasts was also favorable, ranging from 3.21 to 38.13. nih.gov
Modulation of Signal Transduction Pathways
The inhibition of specific enzymes by this compound derivatives directly impacts downstream signal transduction pathways. For example, by inhibiting FMS kinase, these compounds can block the signaling cascade initiated by its ligand, colony-stimulating factor 1 (CSF-1). This was demonstrated in a bone marrow-derived macrophage (BMDM) assay, where compound 1r inhibited CSF-1-induced BMDM growth with an IC50 of 84 nM, making it 2.32-fold more potent than the lead compound. nih.gov This highlights the potential of these compounds to modulate inflammatory responses mediated by the FMS signaling pathway. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Systematic modifications of the this compound scaffold have been crucial in optimizing the biological activity and selectivity of its derivatives.
In the development of FMS kinase inhibitors, SAR studies revealed that the nature of the substituent at the 4-position of the pyrrolo[3,2-c]pyridine ring significantly influences potency. The introduction of a benzamido group at this position was a key modification that led to potent FMS kinase inhibitors. nih.gov Further optimization of the benzamido ring with different substituents led to the discovery of the highly potent compound 1r . nih.gov
For the tubulin polymerization inhibitors, SAR studies focused on modifying the B-ring of the 1H-pyrrolo[3,2-c]pyridine scaffold. nih.gov The introduction of different rigid aromatic groups, such as naphthyl, thienyl, pyridyl, and indolyl, had a significant impact on antiproliferative activity. nih.gov The compound with an indolyl group as the B-ring (10t ) showed the most potent activity against HeLa cells, suggesting that the volume and electronegativity of the B-ring are important factors for activity. nih.gov
In the case of LRRK2 inhibitors, the substitution pattern on the pyrazole (B372694) ring attached to the pyrrolo[3,2-c]pyridine core was critical. A 2-(1-methyl-1H-pyrazol-4-yl)amino substitution was well-tolerated in the LRRK2 G2019S activity assay. acs.org However, introducing a 3-chloro substituent on the pyrazole, while marginally increasing LRRK2 activity, led to increased metabolic clearance. acs.org Conversely, a 3-(trifluoromethyl) substitution was not well-tolerated by LRRK2 but did reduce human microsomal clearance. acs.org These findings highlight the delicate balance between potency and pharmacokinetic properties that must be considered in drug design.
Elucidation of Key Pharmacophores and Ligand Efficiency
The pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, has been extensively studied for different classes of this compound derivatives.
For inhibitors of FMS kinase, a receptor tyrosine kinase involved in the survival and proliferation of monocytes and macrophages, a key pharmacophore has been identified through the analysis of highly potent derivatives. This includes a central this compound core, an amide linker, a meta-disubstituted phenyl ring, and a terminal aromatic ring system. nih.gov The most potent compounds in one series featured a primary amino group and a 4'-morpholino-3'-(trifluoromethyl)phenyl terminal ring, highlighting the importance of these specific functionalities for high-affinity binding. nih.gov
In a different therapeutic area, derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as inhibitors of tubulin polymerization, targeting the colchicine-binding site. For these compounds, the key pharmacophore consists of the 1H-pyrrolo[3,2-c]pyridine scaffold acting as a rigid linker to appropriately orient a 3,4,5-trimethoxyphenyl group (A-ring) and another aryl or heteroaryl moiety (B-ring). nih.govnih.gov Molecular modeling studies have suggested that these compounds interact with the colchicine-binding site of tubulin through hydrogen bonds with key amino acid residues such as Thrα179 and Asnβ349. nih.govnih.gov The nature of the B-ring significantly influences the antiproliferative activity, with an indolyl group in this position leading to one of the most potent compounds, 10t. nih.gov
The concept of ligand efficiency, which relates the potency of a compound to its size (typically the number of heavy atoms), is a crucial metric in drug design. While specific ligand efficiency values are not always reported in the initial studies, the focus on optimizing the potency of relatively small molecules, such as the pyrrolo[3,2-c]pyridine derivatives, reflects a drive towards greater ligand efficiency. The high potency (nanomolar IC50 values) achieved with these scaffolds suggests a favorable binding energy per atom, a hallmark of efficient ligand-receptor interactions.
Rational Design Principles for Enhanced Potency and Selectivity
The development of this compound-based compounds has been a clear demonstration of rational drug design. A primary strategy has been the use of the pyrrolo[3,2-c]pyridine scaffold as a conformational constraint. For the tubulin inhibitors, this scaffold was used to lock the bioactive conformation of combretastatin (B1194345) A-4 (CA-4), a known tubulin-binding agent. nih.govtandfonline.com This "configuration-constrained" strategy aimed to reduce the entropic penalty upon binding, thereby enhancing potency. tandfonline.com
Structure-activity relationship (SAR) studies have been instrumental in refining the potency and selectivity of these compounds. For the FMS kinase inhibitors, systematic modifications of the terminal phenyl ring and the linker between the core and this ring have led to the identification of derivatives with significantly improved potency over the initial lead compounds. nih.gov For instance, the replacement of a diarylamide with a diarylurea was explored, and various substitutions on the terminal phenyl ring were tested to probe the steric and electronic requirements of the FMS kinase binding pocket. nih.gov
In the case of the colchicine-binding site inhibitors, a library of compounds was synthesized with diverse aryl and heteroaryl groups at the 6-position of the 1H-pyrrolo[3,2-c]pyridine core. nih.govtandfonline.com This systematic exploration of the chemical space around the core scaffold allowed for the identification of substituents that optimize the antiproliferative activity. The prediction of physicochemical properties, ensuring compliance with Lipinski's rule of five, has also been an integral part of the design process to ensure drug-like characteristics. nih.govnih.gov
In Vitro and In Vivo Pharmacological Efficacy Studies
The therapeutic potential of this compound-based compounds has been evaluated in a range of in vitro and in vivo models, demonstrating their efficacy in relevant disease contexts.
Preclinical Disease Models and Therapeutic Potential
Derivatives of this compound have shown significant promise in preclinical models of cancer and inflammatory diseases.
As FMS kinase inhibitors, these compounds have demonstrated potent activity in models relevant to both cancer and inflammatory conditions like rheumatoid arthritis. FMS kinase is overexpressed in various cancers, including ovarian, prostate, and breast cancer. nih.gov The potent derivative, compound 1r, exhibited significant antiproliferative activity against a panel of human cancer cell lines. nih.gov Furthermore, in a bone marrow-derived macrophage (BMDM) proliferation assay, which is a relevant model for inflammatory processes, compound 1r was a potent inhibitor of CSF-1-induced growth, suggesting its potential as an anti-arthritic agent. nih.gov
The 1H-pyrrolo[3,2-c]pyridine-based tubulin polymerization inhibitors have demonstrated potent anticancer activity in vitro. Compound 10t, for example, displayed excellent antiproliferative activity against human cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cell lines, with IC50 values in the nanomolar range. nih.govnih.gov Further mechanistic studies revealed that compound 10t potently inhibits tubulin polymerization, leading to a disruption of the cellular microtubule network. nih.govnih.gov This disruption causes the cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis, or programmed cell death. nih.govnih.gov These findings strongly support the therapeutic potential of this class of compounds as anticancer agents.
Table 1: In Vitro Antiproliferative Activity of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives against Human Cancer Cell Lines
| Compound | HeLa (IC50, µM) | SGC-7901 (IC50, µM) | MCF-7 (IC50, µM) | Reference |
|---|---|---|---|---|
| 10t | 0.12 | 0.15 | 0.21 | nih.govnih.gov |
Off-Target Activity and Selectivity Profiling
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize the risk of off-target effects.
For the FMS kinase inhibitor, compound 1r, selectivity profiling was conducted against a panel of 40 different kinases. The results demonstrated that this compound is highly selective for FMS kinase. nih.gov At a concentration of 1 µM, it showed 81% inhibition of FMS kinase, while its inhibitory activity against other kinases, such as FLT3 and c-MET, was significantly lower. nih.gov This high degree of selectivity is a promising feature for its further development as a therapeutic agent.
Table 2: Kinase Selectivity Profile of Compound 1r
| Kinase | % Inhibition at 1 µM | Reference |
|---|---|---|
| FMS | 81 | nih.gov |
| FLT3 (D835Y) | 42 | nih.gov |
| c-MET | 40 | nih.gov |
For the tubulin-binding 1H-pyrrolo[3,2-c]pyridine derivatives, the primary off-target effects would likely involve interactions with other tubulin isotypes or other proteins that have colchicine-binding domains. While extensive off-target profiling against a broad panel of proteins is not always detailed in the initial discovery papers, the potent and specific mechanism of action (disruption of microtubule dynamics) suggests a primary on-target effect. nih.govnih.gov The selectivity of these compounds would be further elucidated in more advanced preclinical development stages.
Computational and Theoretical Investigations of 4 Chloro 1h Pyrrolo 3,2 C Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule. These methods, based on the principles of quantum mechanics, can accurately model the distribution of electrons and predict various chemical attributes.
Molecular Orbital Analysis and Frontier Orbital Theory
Molecular orbital (MO) theory provides a sophisticated model of bonding in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability, with a larger gap implying higher stability.
While specific experimental or theoretical studies on the molecular orbitals of 4-chloro-1H-pyrrolo[3,2-c]pyridine are not extensively documented in publicly available literature, insights can be drawn from studies on its isomer, 4-chloro-1H-pyrrolo[2,3-b]pyridine. Density Functional Theory (DFT) calculations on this related compound have shown a significant HOMO-LUMO energy gap, suggesting high kinetic stability. rsc.org It is reasonable to infer that this compound would also exhibit a considerable HOMO-LUMO gap, characteristic of aromatic heterocyclic systems. The precise energy values would, however, be influenced by the different nitrogen atom placement in the pyridine (B92270) ring.
| Parameter | Value (for 4-chloro-1H-pyrrolo[2,3-b]pyridine) | Implication |
| HOMO-LUMO Energy Gap | 3.59 eV | High kinetic stability |
Table 1: Frontier orbital energy gap for an isomer of this compound, as determined by DFT calculations. This data for a related compound suggests that the target molecule likely also possesses high kinetic stability.
Electrostatic Potential and Reactivity Descriptors
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP illustrates regions of positive and negative electrostatic potential, corresponding to areas susceptible to nucleophilic and electrophilic attack, respectively.
In a molecule like this compound, the electronegative nitrogen atoms and the chlorine atom would create regions of negative electrostatic potential (electron-rich), making them likely sites for electrophilic attack. Conversely, the hydrogen atoms bonded to the pyrrole (B145914) nitrogen and the carbon atoms of the aromatic rings would exhibit positive electrostatic potential (electron-poor), indicating susceptibility to nucleophilic attack. The MEP map is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are critical for molecular recognition in biological systems. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or nucleic acid.
Elucidation of Molecular Recognition Mechanisms
Beyond predicting binding affinity, molecular docking and dynamics simulations can elucidate the specific molecular interactions that stabilize the ligand-target complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For example, in the study of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors, molecular docking revealed key hydrogen bond interactions between the pyrrolo[3,2-c]pyridine core and specific amino acid residues in the colchicine-binding site, such as Thrα179 and Asnβ349. nih.govsemanticscholar.orgresearchgate.net
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time. By simulating the movements of atoms in the system, MD can assess the stability of the docked conformation and identify subtle changes in the binding mode. mdpi.com Such simulations are crucial for confirming the stability of predicted binding poses and for understanding the thermodynamic properties of the binding process.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
Currently, there are no specific QSAR models reported in the scientific literature for this compound and its derivatives. The development of a robust QSAR model would require a dataset of structurally related compounds with experimentally determined biological activities against a specific target. Such a model could significantly accelerate the discovery of new potent molecules based on the this compound scaffold by prioritizing the synthesis of compounds with the highest predicted activity.
Development of Predictive Models for Biological Activity
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in modern medicinal chemistry for forecasting the biological activity of novel compounds. For derivatives of 1H-pyrrolo[3,2-c]pyridine, these models are constructed by correlating variations in molecular structure with observed biological effects.
A notable approach involves the design of derivatives as inhibitors of specific biological targets. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have been investigated as potential anticancer agents acting as colchicine-binding site inhibitors. rsc.org In such studies, molecular docking, a key predictive modeling technique, is employed to simulate the interaction between the compound and its target protein. The docking score, which estimates the binding affinity, serves as a predictive metric for biological activity. For example, the docking score of a derivative, 10t, at the colchicine-binding site of tubulin was found to be -12.4 kcal/mol, suggesting a strong interaction. rsc.org
The development of these predictive models often relies on identifying a pharmacophore, the essential three-dimensional arrangement of functional groups responsible for biological activity. For azaindole derivatives, which include the this compound scaffold, 3D-QSAR and pharmacophore identification studies have been conducted to elucidate the structural requirements for activity against targets like factor VIIa. ijddd.com These models help in designing new molecules with potentially enhanced efficacy.
Identification of Physicochemical Descriptors Influencing Efficacy
The efficacy of a drug candidate is governed by a delicate balance of its physicochemical properties. Computational methods are instrumental in calculating various molecular descriptors that quantify these properties and influence a compound's pharmacokinetic and pharmacodynamic profile.
For derivatives of 1H-pyrrolo[3,2-c]pyridine, key physicochemical properties have been predicted using computational tools. These descriptors are often evaluated against established guidelines like Lipinski's rule of five to assess the "drug-likeness" of a compound. rsc.org This rule stipulates that a compound is more likely to be orally bioavailable if it has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (logP) not greater than 5.
In a study of 1H-pyrrolo[3,2-c]pyridine derivatives, it was found that the investigated compounds adhered well to Lipinski's rule of five, indicating favorable physicochemical profiles for potential drug development. rsc.orgrsc.org
The following table presents a selection of predicted physicochemical descriptors for a representative 1H-pyrrolo[3,2-c]pyridine derivative (Compound 10t from a study by Wang et al., 2024), alongside the reference compound Combretastatin (B1194345) A-4 (CA-4).
| Descriptor | Compound 10t | CA-4 | Lipinski's Guideline |
| Molecular Weight | 453.53 | 316.33 | < 500 |
| logP | 4.16 | 3.10 | ≤ 5 |
| Hydrogen Bond Donors | 1 | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | 4 | ≤ 10 |
This data is derived from a study on 1H-pyrrolo[3,2-c]pyridine derivatives and is used here to illustrate the types of physicochemical descriptors identified. rsc.org
Furthermore, QSAR studies on related isoindole derivatives have demonstrated that descriptors such as the sum of atomic polarizability (Apol), the number of hydrogen-bond donor groups (HBD), and the energy of the highest occupied molecular orbital (HOMO) correlate with biological activity. nih.gov
Conformational Analysis and Tautomerism Studies through Computational Methods
The three-dimensional conformation and potential tautomeric forms of a molecule are critical to its interaction with biological targets. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape and relative stabilities of tautomers.
For the parent scaffold, 4-azaindole, computational studies have investigated its photophysical properties and tautomerism. rsc.org Gas-phase calculations at the B3LYP/6-31+G** level of theory have shown that the N1H tautomer of azaindole is more stable in the ground state, while the NnH tautomer is favored in the excited state. rsc.org The polarity of the solvent can influence the energy difference between these tautomers. rsc.org
Tautomerism is a significant consideration for many nitrogen-containing heterocycles. researchgate.netmdpi.com For instance, studies on 7-azaindole (B17877) have shown that the relative energies of its tautomers are influenced by interactions with solvent molecules and the electronic state. researchgate.net While a specific conformational analysis and tautomerism study for this compound is not extensively reported in the literature, the principles derived from studies on its parent azaindole scaffold and related isomers are directly applicable. Such studies would typically involve geometry optimization of all possible tautomers and conformational isomers to determine their relative energies and Boltzmann distribution at physiological temperatures.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry offers robust methods for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions serve as a valuable tool for structure elucidation and can be compared with experimental data to confirm the identity and purity of a synthesized compound.
DFT calculations are a common approach for predicting NMR spectra. rsc.orgchemrxiv.orgresearchgate.net The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts, often by referencing against a standard compound like tetramethylsilane (B1202638) (TMS).
A hypothetical comparison between predicted and experimental chemical shifts for the core this compound structure could be presented as follows. The table below shows experimental data for a related derivative and illustrates where predicted values would be compared.
| Atom Position (Hypothetical) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) for a Derivative | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) for a Derivative |
| C2 | Data not available | 102.27 | Data not available | 6.80 |
| C3 | Data not available | 102.82 | Data not available | 7.37 |
| C3a | Data not available | 124.98 | Data not available | - |
| C4 | Data not available | 148.89 | Data not available | - |
| C6 | Data not available | 143.56 | Data not available | 9.06 |
| C7 | Data not available | 141.02 | Data not available | 7.76 |
| C7a | Data not available | 138.61 | Data not available | - |
*Experimental data is for the 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative and is provided for illustrative purposes. nih.gov The atom numbering for the derivative may differ from the parent compound.
The agreement between the predicted and experimental spectra would provide confidence in the structural assignment. Discrepancies could indicate the presence of different tautomers, conformers, or impurities. Machine learning models are also emerging as a rapid and accurate alternative to DFT for predicting NMR chemical shifts. rsc.orgchemrxiv.orgd-nb.info
Applications in Medicinal Chemistry and Materials Science
4-chloro-1H-pyrrolo[3,2-c]pyridine as a Privileged Scaffold in Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine core is recognized for its favorable pharmacological properties, making it a highly attractive scaffold in medicinal chemistry. The introduction of a chlorine atom at the 4-position further enhances its utility, providing a key handle for synthetic modifications and influencing the electronic properties of the molecule. This has led to its characterization as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the development of a wide range of bioactive compounds.
Design and Synthesis of Kinase Inhibitors
The this compound scaffold has proven to be a valuable template for the design and synthesis of a variety of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
One notable application of this scaffold is in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. A 1-deaza analogue of a known inhibitor, a pyrrolo[3,2-c]pyridine derivative, demonstrated significant potency with a G2019S cKi of 2 nM. sigmaaldrich.com This derivative was synthesized from this compound in a multi-step process. sigmaaldrich.com Further modifications to this scaffold have been explored to enhance potency and selectivity for LRRK2. sigmaaldrich.com
Derivatives of this compound have also been investigated as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase involved in various cancers and inflammatory conditions. A series of diarylamides and diarylureas based on the pyrrolo[3,2-c]pyridine core were synthesized and tested for their inhibitory activity against FMS kinase. The synthesis involved the initial chlorination of pyrrolo[2,3-b]pyridine to yield 4-chloropyrrolo[2,3-b]pyridine, which then underwent rearrangement to form the desired 1-aryl-4-aminopyrrolo[3,2-c]pyridine hydrochloride salts. bldpharm.com
Development of Anti-Infective Agents
While the broader class of pyrrolopyridine derivatives has shown promise in the development of anti-infective agents, including antibacterial, antifungal, and antiviral compounds, specific research focusing on this compound in this therapeutic area is limited. General reviews on pyrrolopyridine scaffolds highlight their potential against various pathogens, but detailed studies on the 4-chloro isomer are not extensively reported in the current scientific literature.
Exploration in Central Nervous System (CNS) Therapeutics
Application in Oncology and Other Therapeutic Areas
The most significant application of the this compound scaffold to date has been in the field of oncology. Numerous studies have detailed the design and synthesis of derivatives with potent anticancer activities.
A recent study focused on the design of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. nih.gov By using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to constrain the conformation of combretastatin (B1194345) A-4 analogues, researchers developed a series of compounds with moderate to excellent antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). nih.gov One of the most potent compounds, with an indolyl moiety as the B-ring, exhibited IC50 values in the nanomolar range. nih.gov The synthesis of these derivatives involved the initial preparation of 6-bromo-1H-pyrrolo[3,2-c]pyridine, which was then subjected to Suzuki coupling reactions with various arylboronic acids to introduce diversity at the 6-position. nih.gov
Furthermore, derivatives of pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase, which is overexpressed in several cancer types, including ovarian, prostate, and breast cancer. bldpharm.com The lead compounds from this research demonstrated significant antiproliferative activity against a panel of cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM. bldpharm.com
Patent Landscape and Intellectual Property Analysis of this compound Derivatives
The therapeutic potential of this compound derivatives is reflected in the growing number of patents filed in this area. A search of patent databases reveals intellectual property focused on the synthesis and application of these compounds, primarily as kinase inhibitors for the treatment of proliferative diseases like cancer.
Patents have been granted for pyrrolo[3,2-c]pyridin-4-one derivatives, highlighting their potential as therapeutic agents. These patents often cover a broad range of substituted analogues, demonstrating the versatility of the core scaffold. The claims in these patents typically encompass the composition of matter, methods of synthesis, and their use in treating specific medical conditions.
Exploration of this compound in Materials Science
Despite its established role in medicinal chemistry, the exploration of this compound in the field of materials science appears to be a nascent or non-existent area of research. A thorough review of the scientific literature did not yield any studies on the application of this specific compound in areas such as polymer science, organic electronics, or the development of functional materials. The electronic properties and potential for functionalization of the this compound scaffold could, in theory, make it an interesting candidate for materials science applications, but this potential remains to be explored.
Future Directions and Emerging Research Challenges for 4 Chloro 1h Pyrrolo 3,2 C Pyridine
Development of Novel and Sustainable Synthetic Routes
The advancement of 4-chloro-1H-pyrrolo[3,2-c]pyridine-based drug candidates is contingent on the development of efficient and sustainable synthetic routes. Current reported syntheses, such as the multi-step process to create 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, begin with commercially available materials like 2-bromo-5-methylpyridine (B20793) and involve several transformations including oxidation, nitration, and cyclization. nih.gov While effective at a laboratory scale, these linear sequences can be inefficient for large-scale production.
Discovery of Unexplored Chemical Transformations and Reactivity Patterns
The this compound scaffold possesses distinct sites for chemical modification, offering a rich playground for discovering new reactions. The chlorine atom at the C4-position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. mdpi.com The pyrrole (B145914) and pyridine (B92270) rings each have unique electronic properties and C-H bonds that could be targeted for regioselective functionalization. acs.org
Future investigations should focus on systematically exploring these possibilities. For example, direct C-H arylation or alkylation at other positions on the bicyclic system could lead to novel derivatives with unique three-dimensional shapes and biological activities. acs.org Site-selective reactions that differentiate between the various C-H bonds are a significant challenge but could unlock access to previously inaccessible chemical space. acs.orgmdpi.com Furthermore, exploring reactions at the pyrrole nitrogen, such as N-arylation or N-alkylation, is crucial for modulating the physicochemical properties and biological targets of the resulting molecules. A deeper understanding of the compound's reactivity will empower medicinal chemists to design and synthesize next-generation analogs with improved potency and specificity.
Identification of New Biological Targets and Therapeutic Indications
Research has already identified derivatives of 1H-pyrrolo[3,2-c]pyridine as potent anticancer agents that function by inhibiting tubulin polymerization at the colchicine-binding site. nih.govtandfonline.com One of the most active compounds, derivative 10t , demonstrated impressive efficacy against several cancer cell lines, inducing cell cycle arrest and apoptosis. nih.govtandfonline.comresearchgate.net Further studies have also highlighted the potential of pyrrolo[3,2-c]pyridine derivatives as selective inhibitors of FMS kinase (CSF-1R), a target implicated in cancer and inflammatory diseases like rheumatoid arthritis. nih.govnih.gov
The future of this compound class lies in expanding its biological profile beyond these initial findings. The broader family of pyrrolopyridines has shown a remarkable range of pharmacological activities, including antiviral (e.g., HIV-1 integrase inhibition), antimycobacterial, and antidiabetic effects. nih.gov This suggests that the this compound scaffold may be a privileged structure for hitting a variety of biological targets. Future research should involve broad-based screening of derivative libraries against diverse panels of kinases, enzymes, and receptors to uncover new therapeutic opportunities. nih.govacs.org Identifying new targets could lead to first-in-class medicines for a wide range of diseases, from viral infections to metabolic disorders. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. nih.gov
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The design and discovery of new drugs based on the this compound scaffold can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). ijettjournal.orgbpasjournals.com Computational methods are already being used; for example, molecular docking studies helped to confirm that derivatives of this compound bind to the colchicine (B1669291) site of tubulin. tandfonline.com
In the future, AI/ML can play a much larger role. accscience.com Generative AI models can design vast virtual libraries of novel derivatives from scratch, exploring chemical space far beyond what is possible through traditional intuition-based methods. accscience.com Predictive ML algorithms can then screen these virtual compounds, forecasting their biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov This dual approach allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. researchgate.net Furthermore, AI can analyze large biological datasets to identify new potential drug targets for this scaffold, creating a powerful, data-driven cycle of discovery. accscience.com
Q & A
Q. What are the recommended synthetic routes for 4-chloro-1H-pyrrolo[3,2-c]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via hydrolysis of methyl this compound-2-carboxylate using aqueous NaOH in ethanol at 45°C, followed by trituration with EtOAc . For nucleophilic substitutions, sodium hydride in THF/DMF is effective for introducing functional groups (e.g., in antiviral agent synthesis) . Key optimization parameters include solvent polarity (polar solvents like EtOH or DMF enhance reactivity) , temperature control (45–100°C depending on the step), and purification via silica gel chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : and NMR (at 200–600 MHz) confirm structural integrity and substitution patterns .
- HPLC/MS : Validates purity (>98%) and molecular ions (e.g., m/z 197 [M+H]) .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
- Elemental Analysis : Ensures stoichiometric accuracy .
Q. How do the physical properties (e.g., solubility, stability) of this compound influence its use in reactions?
- Methodological Answer : The compound’s moderate solubility in polar aprotic solvents (DMF, DMSO) facilitates SNAr reactions, while its low steam volatility (0.0 mmHg at 25°C) ensures stability during reflux . Stability in acidic/basic conditions (e.g., NaOH in EtOH) enables hydrolysis without decomposition . Storage under inert atmosphere (N) is recommended to prevent oxidation .
Advanced Research Questions
Q. How can density functional theory (DFT) and experimental charge density analysis resolve electronic structure contradictions?
- Methodological Answer : High-resolution XRD (100 K) combined with multipole refinement (Hansen–Coppens formalism) quantifies bond critical points (BCPs), confirming covalent N–C bonds (electron density: 2.07–2.74 e Å; Laplacian: −11.37 to −19.20 e Å) . DFT (BLYP functional) calculates HOMO–LUMO gaps (3.59 eV), correlating with kinetic stability. Discrepancies between theory and experiment (e.g., hydrogen bonding energies) are resolved by refining anisotropic displacement parameters (ADPs) for H-atoms .
Q. What strategies improve yields in cross-coupling reactions (e.g., Suzuki) involving this compound?
- Methodological Answer :
- Catalyst Selection : Pd(PPh) in dichloromethane achieves 20–59% yields for arylations, though steric hindrance at the 4-position may limit reactivity .
- Boron Reagent : Use excess phenylboronic acid (1.5–2 eq) to drive equilibrium .
- Temperature : Reactions at 80–100°C in sealed tubes enhance coupling efficiency .
- Purification : Silica gel chromatography with EtOAc/hexane gradients isolates products .
Q. How do intermolecular interactions (e.g., hydrogen bonds, π-stacking) affect crystallinity and biological activity?
- Methodological Answer : N–H⋯N hydrogen bonds (2.8–3.1 Å) and C–H⋯Cl interactions (3.5 Å) stabilize crystal lattices, as shown in XRD studies . π-Stacking between aromatic rings (e.g., 3.62 Å centroid distances in sulfonyl derivatives) enhances thermal stability . In biological assays, these interactions may influence binding to targets like tubulin (e.g., anticancer derivatives) .
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound derivatives in anticancer studies?
- Methodological Answer :
- Derivatization : Introduce substituents at the 2- and 4-positions via carboxylation or amidation .
- In Vitro Assays : Test cytotoxicity against HeLa, SGC-7901, and MCF-7 cell lines using MTT assays .
- Molecular Docking : Simulate binding to colchicine sites (PDB: 1SA0) to prioritize synthetic targets .
- Pharmacokinetics : Assess metabolic stability in microsomal models (e.g., human liver microsomes) .
Data Contradictions and Resolution
Q. How can researchers address discrepancies in reported synthetic yields or analytical data?
- Methodological Answer :
- Reproducibility : Standardize solvent purity (e.g., anhydrous DMF from MBraun SPS-800) and reaction scales (e.g., 1–5 mmol) .
- Advanced Characterization : Use high-field NMR (600 MHz) and HRMS to confirm byproduct formation (e.g., dichloro impurities) .
- Computational Validation : Compare experimental XRD bond lengths with DFT-optimized geometries to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
